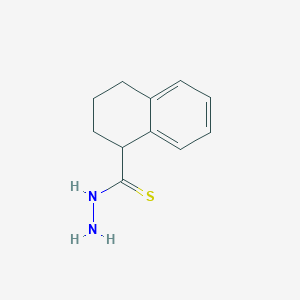

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide

Beschreibung

Its molecular formula is C₁₁H₁₃N₃S, with a molecular weight of 219.31 g/mol. The compound’s structure was confirmed via single-crystal X-ray diffraction, revealing a planar hydrazinecarbothioamide moiety bonded to the tetrahydronaphthalene ring, with a mean C–C bond length of 0.003 Å and crystallographic parameters (R factor = 0.045) .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carbothiohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAIIRVFYYIMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201193781 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-08-0 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the carbothiohydrazide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the product's identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: The oxidation of this compound can yield naphthalene derivatives or carboxylic acids.

Reduction: Reduction reactions may produce tetrahydro derivatives or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide has several scientific research applications across different fields:

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.

Medicine: The compound may be explored for its therapeutic properties, including its use as a protease inhibitor or in drug discovery.

Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1,2,3,4-tetrahydronaphthalene-1-carbothiohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The carbothiohydrazide group can form bonds with enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide with structurally related compounds, focusing on molecular properties, functional groups, and applications:

Key Findings:

This property may render it useful in catalytic or bioactive contexts . Trimethyltetralin (CAS 67467-45-2) lacks polar functional groups, making it more suitable for non-polar applications like fragrances .

Market and Industrial Relevance: Tetralin (CAS 119-64-2) dominates industrial applications due to its role as a solvent and intermediate, with significant production capacities in Asia and Europe .

Synthetic Accessibility :

- While tetralin derivatives like trimethylnaphthalene and tetrahydrophthalic anhydride are produced via established catalytic hydrogenation or Diels-Alder reactions , the carbothiohydrazide derivative likely requires multistep condensation, as inferred from analogous syntheses involving NaH/DMF-mediated alkylation (e.g., ).

Safety and Regulation :

- Tetralin is classified as hazardous under OSHA and EINECS regulations due to flammability and toxicity . The carbothiohydrazide derivative’s safety profile remains uncharacterized in the evidence, though the presence of a thioamide group may introduce additional reactivity or toxicity risks.

Biologische Aktivität

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide (CAS No. 885280-08-0) is a chemical compound that has garnered interest in various fields due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications and safety.

- Molecular Formula : C12H13N3S

- Molecular Weight : 233.31 g/mol

- Structure : The compound features a tetrahydronaphthalene core substituted with a carbothiohydrazide group, which may influence its interaction with biological targets.

Toxicity and Safety Profile

Research indicates that 1,2,3,4-tetrahydronaphthalene exhibits low acute toxicity. For instance:

- Oral LD50 : Approximately 2860 mg/kg in male rats.

- Dermal LD50 : Approximately 16,800 mg/kg in male rabbits.

- Inhalation Exposure : No mortalities observed in rats exposed to saturated atmospheres (around 1300 mg/m³) for short durations .

Symptoms of High Concentration Exposure :

- Headache

- Nausea and vomiting

- Green-gray urine due to metabolite formation

The biological activity of this compound may be attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate biochemical pathways involved in cellular processes.

Study on Hematological Effects

A notable study investigated the hematological effects of prolonged exposure to the compound in rats:

- Duration : 28 days with doses up to 150 mg/kg body weight.

- Findings : Indications of hemolytic anemia were observed at higher doses, suggesting a potential impact on red blood cell integrity.

- NOAEL (No Observed Adverse Effect Level) : Established at 15 mg/kg body weight per day .

Genotoxicity Assessment

In vitro tests using bacterial systems (Ames test) showed that the compound is not genotoxic. Additionally, mouse lymphoma tests yielded negative results for mutagenic activity both with and without metabolic activation .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Acute Toxicity | Low; Oral LD50 = 2860 mg/kg |

| Dermal Toxicity | Low; Dermal LD50 = 16,800 mg/kg |

| Hematological Effects | Induced hemolytic anemia at high doses |

| Genotoxicity | Negative in Ames and mouse lymphoma tests |

| Symptoms of Exposure | Headache, nausea, green-gray urine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.